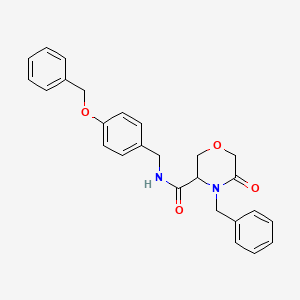
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N2O4 and its molecular weight is 430.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide is a synthetic compound belonging to the morpholine derivative class. Its complex structure features a morpholine ring substituted with various aromatic groups, which is characteristic of compounds with diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H24N2O4. The structure includes:
- Morpholine ring : A six-membered ring containing one nitrogen atom.
- Benzyloxy and benzyl groups : These aromatic substitutions contribute to the compound's lipophilicity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 368.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets, potentially modulating enzyme activity or receptor binding. Morpholine derivatives have been shown to influence pathways involved in cell proliferation and apoptosis, suggesting a role in cancer therapeutics.
Therapeutic Potential
Research indicates that this compound may have applications in treating various diseases, particularly cancer. It has been referenced in patents related to therapeutically active compounds, highlighting its potential in drug development. Additionally, studies on related compounds have shown promising results against Mycobacterium tuberculosis, indicating possible antimicrobial properties .
Case Studies and Research Findings
- Anticancer Activity : A study exploring similar morpholine derivatives indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction. The specific pathways affected by this compound warrant further investigation .
- Antimycobacterial Evaluation : Research involving a series of benzyloxy-benzyl derivatives demonstrated effective inhibition against M. tuberculosis, with minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid. This suggests that this compound may share similar antimicrobial properties .
- In Silico Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, supporting its potential as a lead compound in drug discovery .
Table 2: Summary of Biological Activities
| Activity Type | Observations/Results |
|---|---|
| Anticancer | Induction of apoptosis; inhibition of cell proliferation |
| Antimycobacterial | MIC comparable to isoniazid; selective toxicity |
| Enzyme Modulation | Potential interaction with specific enzyme targets |
特性
IUPAC Name |
4-benzyl-5-oxo-N-[(4-phenylmethoxyphenyl)methyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c29-25-19-31-18-24(28(25)16-21-7-3-1-4-8-21)26(30)27-15-20-11-13-23(14-12-20)32-17-22-9-5-2-6-10-22/h1-14,24H,15-19H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWXGGZOLYIMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













